

Thermodynamic Functions of Copper (II) Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic functions of copper (II) oxalate (CuC₂O₄), a compound of interest in various fields including catalysis, materials science, and as a precursor for copper-based nanomaterials. This document collates available quantitative data, details experimental methodologies for their determination, and presents logical relationships through diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related scientific disciplines.

Thermodynamic Data of Copper (II) Oxalate

The thermodynamic properties of copper (II) oxalate are crucial for understanding its stability, reactivity, and behavior in different chemical environments. The following tables summarize the key thermodynamic functions reported in the literature. It is important to note that some discrepancies exist between values obtained by different experimental methods.

Table 1: Standard Molar Thermodynamic Functions of Solid Copper (II) Oxalate at 298.15 K



Thermodynami c Function	Symbol	Value	Method of Determination	Source
Standard Molar Enthalpy of Formation	ΔfH°	-718.3 kJ/mol	From DSC of thermal decomposition in oxygen	[1]
-751 kJ/mol	Published value cited in[1]	[1]		
Standard Molar Entropy	S°	Not explicitly found in search results	-	-
Standard Molar Gibbs Free Energy of Formation	ΔGf°	Not explicitly found in search results	-	-
Molar Heat Capacity	Ср	Not explicitly found in search results	-	-

Note: The standard Gibbs free energy of formation (ΔGf°) can be calculated using the equation $\Delta Gf^{\circ} = \Delta fH^{\circ} - T\Delta Sf^{\circ}$, where ΔSf° is the standard entropy of formation. However, without a value for the standard molar entropy (S°) of CuC_2O_4 and the standard entropies of its constituent elements in their reference states, ΔSf° cannot be readily calculated.

Table 2: Enthalpy of Decomposition of Copper (II) Oxalate

The enthalpy of decomposition (ΔrH°) of copper (II) oxalate is highly dependent on the atmospheric conditions under which the decomposition occurs.



Atmosphere	Decompositio n Products	ΔrH°	Method of Determination	Source
Nitrogen	Cu(s) + 2CO ₂ (g)	-9 ± 2 kJ/mol	Differential Scanning Calorimetry (DSC)	[2]
Air/Oxygen	CuO(s) + CO(g) + CO ₂ (g)	-134 ± 5 kJ/mol	Differential Scanning Calorimetry (DSC)	[2]
Argon	Cu(s) + 2CO ₂ (g)	Broad endotherm	Differential Scanning Calorimetry (DSC)	[1]

Experimental Protocols

The determination of the thermodynamic functions of copper (II) oxalate relies on precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

This method is employed to study the thermal stability and energetics of the decomposition of copper (II) oxalate.

Objective: To determine the enthalpy of decomposition and the temperature range of decomposition of copper (II) oxalate under various atmospheres.

Materials:

Copper (II) oxalate powder (anhydrous)



- · High-purity nitrogen, air, and argon gas
- DSC/TGA instrument (e.g., Perkin-Elmer 7-Series or similar)
- Aluminum or platinum pans
- Indium and zinc standards for calibration

Procedure:

- Instrument Calibration:
 - Temperature calibration is performed using the melting points of indium (156.6 °C) and zinc (419.5 °C).
 - Heat flow calibration is conducted using the enthalpy of fusion of indium (28.45 J/g).
 - Calibrations are typically performed under an inert atmosphere (e.g., argon or nitrogen).
- Sample Preparation:
 - A small, accurately weighed sample of anhydrous copper (II) oxalate (typically 5-10 mg) is placed in a DSC/TGA pan.
- Experimental Run:
 - The sample is placed in the instrument's furnace.
 - The desired atmosphere (nitrogen, air, or argon) is purged through the sample chamber at a controlled flow rate (e.g., 20-50 mL/min).
 - A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature above the decomposition point (e.g., 25 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).
 - The heat flow to or from the sample (DSC) and the change in sample mass (TGA) are recorded as a function of temperature.



Data Analysis:

- The DSC curve is analyzed to identify endothermic or exothermic peaks corresponding to thermal events.
- The enthalpy of decomposition (ΔrH°) is calculated by integrating the area under the decomposition peak.
- The TGA curve is used to determine the temperature range of decomposition and to verify the stoichiometry of the decomposition reaction by observing the mass loss.

Potentiometric Titration for Determination of Solubility Product

This electrochemical method is used to determine the solubility product constant (Ksp) of copper (II) oxalate at various temperatures, from which thermodynamic functions like the enthalpy and entropy of formation can be derived.

Objective: To determine the solubility product of copper (II) oxalate and subsequently calculate the standard enthalpy and entropy of the dissolution process.

Materials:

- Standard solution of a copper (II) salt (e.g., Cu(NO₃)₂)
- Standard solution of an oxalate salt (e.g., Na₂C₂O₄)
- High-purity water
- Copper wire electrode (indicator electrode)
- Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)
- High-impedance potentiometer or pH/mV meter
- Constant temperature bath
- Magnetic stirrer and stir bar



Procedure:

Cell Setup:

- A known volume of the standard copper (II) salt solution is placed in a thermostated titration vessel.
- The copper wire indicator electrode and the reference electrode are immersed in the solution.
- The electrodes are connected to the potentiometer.

Titration:

- The solution is stirred continuously.
- The standard oxalate solution is added to the copper (II) solution in small, known increments from a burette.
- After each addition, the solution is allowed to equilibrate, and the cell potential (E) is recorded.
- The titration is continued past the equivalence point, where copper (II) oxalate precipitation is complete.

Data Analysis:

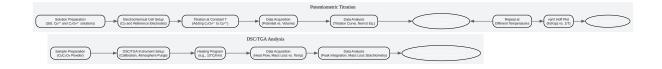
- A titration curve is constructed by plotting the cell potential (E) versus the volume of titrant added.
- The equivalence point is determined from the inflection point of the titration curve (or from the maximum of the first derivative plot, $\Delta E/\Delta V$ vs. V).
- The concentration of Cu²⁺ ions at various points on the titration curve can be calculated using the Nernst equation.
- The solubility product (Ksp = $[Cu^{2+}][C_2O_4^{2-}]$) is calculated at each point.



- Temperature Dependence:
 - The experiment is repeated at several different temperatures.
 - A van't Hoff plot (ln(Ksp) vs. 1/T) is constructed.
 - The standard enthalpy of dissolution (ΔH° _sol) is determined from the slope of the van't Hoff plot ($-\Delta H^{\circ}$ _sol/R), and the standard entropy of dissolution (ΔS° _sol) is determined from the y-intercept (ΔS° sol/R).

Visualizations

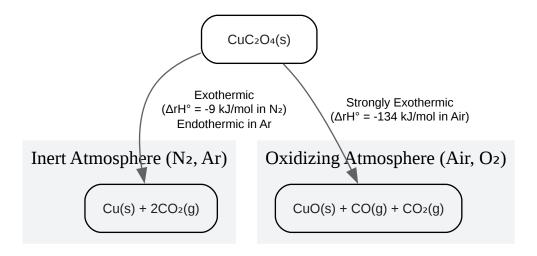
The following diagrams illustrate the experimental workflow for the determination of thermodynamic properties of copper (II) oxalate and the relationship between its thermal decomposition pathways.



Click to download full resolution via product page

Figure 1: Experimental workflow for determining thermodynamic properties of copper (II) oxalate.





Click to download full resolution via product page

Figure 2: Thermal decomposition pathways of copper (II) oxalate under different atmospheres.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Kinetic study on the thermal decomposition of copper(II) oxalate Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Thermodynamic Functions of Copper (II) Oxalate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427361#thermodynamic-functions-of-copper-ii-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com